2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols. This compound is characterized by its naphthalene moiety and a branched alkyl chain, which contributes to its unique chemical properties. The compound is primarily studied for its potential applications in pharmaceuticals and organic synthesis.
This compound can be synthesized through various methods involving starting materials such as 6-methoxy-2-naphthaldehyde and suitable alcohols. The synthesis often involves multiple steps, including oxidation and reduction reactions.
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol can be approached through several methods:
The molecular structure of 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol features:
Property | Value |
---|---|
Molecular Weight | 246.31 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The compound's structure can be represented using SMILES notation: CC(C)(C)C(C1=CC=C(C=C1OC)C)O
, indicating its connectivity and functional groups.
The compound can participate in various chemical reactions typical of secondary alcohols:
Reactions are typically carried out under controlled conditions to prevent side reactions and maximize product yield. For example, oxidation reactions may require careful monitoring of temperature and reagent concentrations.
The mechanism of action for 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol primarily involves its function as a secondary alcohol:
The chemical properties include its reactivity as a secondary alcohol, making it susceptible to oxidation and substitution reactions. It exhibits typical behavior associated with alcohols, such as hydrogen bonding.
The primary applications of 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1